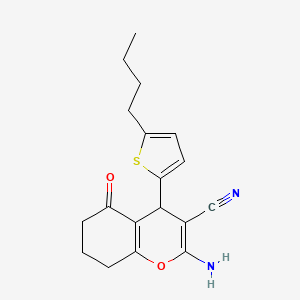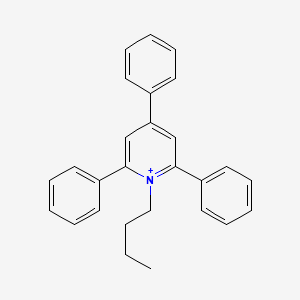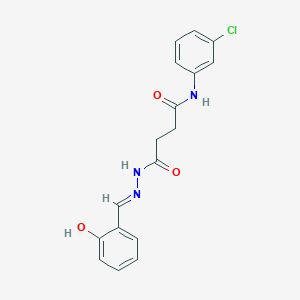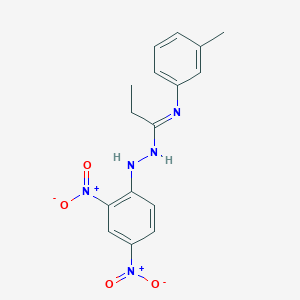![molecular formula C43H24N2O6 B15013951 3,5-bis(1,3-dioxo-4-phenyl-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid](/img/structure/B15013951.png)
3,5-bis(1,3-dioxo-4-phenyl-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-BIS({1,3-DIOXO-4-PHENYL-1H,2H,3H-BENZO[F]ISOINDOL-2-YL})BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-BIS({1,3-DIOXO-4-PHENYL-1H,2H,3H-BENZO[F]ISOINDOL-2-YL})BENZOIC ACID typically involves multi-step organic reactions. One common method includes the condensation of aromatic primary amines with maleic anhydride derivatives, leading to the formation of the isoindoline-1,3-dione scaffold . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of automated reactors and continuous flow systems to maintain consistent quality and output.
化学反应分析
Types of Reactions: 3,5-BIS({1,3-DIOXO-4-PHENYL-1H,2H,3H-BENZO[F]ISOINDOL-2-YL})BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or nitro groups.
科学研究应用
3,5-BIS({1,3-DIOXO-4-PHENYL-1H,2H,3H-BENZO[F]ISOINDOL-2-YL})BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of dyes, pigments, and other materials due to its stable aromatic structure and reactivity.
作用机制
The mechanism by which 3,5-BIS({1,3-DIOXO-4-PHENYL-1H,2H,3H-BENZO[F]ISOINDOL-2-YL})BENZOIC ACID exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan and indole-3-acetic acid, share some structural similarities and biological activities.
Isoindoline-1,3-diones: These compounds, characterized by the isoindoline nucleus and carbonyl groups, have diverse chemical reactivity and applications.
Uniqueness: 3,5-BIS({1,3-DIOXO-4-PHENYL-1H,2H,3H-BENZO[F]ISOINDOL-2-YL})BENZOIC ACID is unique due to its specific arrangement of aromatic rings and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in multiple fields of research.
属性
分子式 |
C43H24N2O6 |
|---|---|
分子量 |
664.7 g/mol |
IUPAC 名称 |
3,5-bis(1,3-dioxo-4-phenylbenzo[f]isoindol-2-yl)benzoic acid |
InChI |
InChI=1S/C43H24N2O6/c46-39-33-21-26-15-7-9-17-31(26)35(24-11-3-1-4-12-24)37(33)41(48)44(39)29-19-28(43(50)51)20-30(23-29)45-40(47)34-22-27-16-8-10-18-32(27)36(38(34)42(45)49)25-13-5-2-6-14-25/h1-23H,(H,50,51) |
InChI 键 |
NJTAQLLLWZZOMW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C3C(=CC4=CC=CC=C42)C(=O)N(C3=O)C5=CC(=CC(=C5)C(=O)O)N6C(=O)C7=CC8=CC=CC=C8C(=C7C6=O)C9=CC=CC=C9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![O-{4-[(3-nitrophenyl)carbamoyl]phenyl} dimethylcarbamothioate](/img/structure/B15013873.png)
![N-(5-Chloro-2-methylphenyl)-N-({N'-[(E)-[2-(trifluoromethyl)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B15013876.png)
![2-(4-Bromobenzoyloxy)-4-[(E)-{[(pyridin-3-YL)formamido]imino}methyl]phenyl 4-bromobenzoate](/img/structure/B15013891.png)

![Benzene-1,3-diyl bis{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetate}](/img/structure/B15013899.png)
![4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 4-bromobenzoate](/img/structure/B15013903.png)
![3-bromo-N'-{(E)-[4-(diethylamino)phenyl]methylidene}benzohydrazide](/img/structure/B15013913.png)

![N-[(11Z)-11H-indeno[1,2-b]quinolin-11-ylidene]cyclohexanamine](/img/structure/B15013929.png)


![2-bromo-6-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]-4-nitrophenyl benzoate](/img/structure/B15013957.png)

![3-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B15013968.png)
